

Application Notes and Protocols: 4-Amino-N-ethylbenzenesulfonamide in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Amino-N-ethylbenzenesulfonamide

Cat. No.: B167918

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of **4-Amino-N-ethylbenzenesulfonamide**. This compound serves as a valuable scaffold and building block in the design and synthesis of various therapeutic agents. This document details its role as a precursor for potent enzyme inhibitors and its potential antimicrobial properties, supported by experimental protocols and structure-activity relationship (SAR) insights.

Introduction

4-Amino-N-ethylbenzenesulfonamide is a primary aromatic sulfonamide derivative characterized by an ethyl group on the sulfonamide nitrogen. The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions and to bind effectively to the active sites of various enzymes. The primary amino group at the 4-position provides a crucial handle for synthetic modification, allowing for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Key Applications in Medicinal Chemistry

The primary applications of **4-Amino-N-ethylbenzenesulfonamide** in medicinal chemistry are centered on its use as a scaffold for the development of:

- **Carbonic Anhydrase Inhibitors:** The sulfonamide group is a key zinc-binding group in the active site of carbonic anhydrases (CAs), enzymes involved in various physiological processes. Inhibitors of specific CA isoforms are used as diuretics, anti-glaucoma agents, and anti-cancer therapeutics.
- **12-Lipoxygenase Inhibitors:** 12-Lipoxygenase (12-LOX) is an enzyme implicated in inflammatory diseases and cancer. The 4-aminobenzenesulfonamide scaffold has been successfully utilized to develop potent and selective 12-LOX inhibitors.
- **Antimicrobial Agents:** The sulfonamide class of drugs historically represents one of the first successful families of antimicrobial agents. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific quantitative biological data for **4-Amino-N-ethylbenzenesulfonamide** is not readily available in the public domain, the following tables summarize the activity of structurally related 4-aminobenzenesulfonamide derivatives. This data provides valuable insights into the potential of the core scaffold and the impact of various substitutions.

Table 1: Carbonic Anhydrase Inhibition Data for 4-Aminobenzenesulfonamide Derivatives

Compound/Derivative	Target Isoform(s)	Inhibition Constant (K _i , nM)	Reference Compound	Reference K _i (nM)
Acetazolamide	hCA I	250	-	-
Acetazolamide	hCA II	12	-	-
Acetazolamide	hCA IX	25	-	-
Acetazolamide	hCA XII	5.7	-	-
4-(Pyrrolidin-1-yl)diazenyl)benzenesulfonamide	hCA I	6	Acetazolamide	250
4-(Piperidin-1-yl)diazenyl)benzenesulfonamide	hCA I	8	Acetazolamide	250
4-{{2-(5-Oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl}amino}benzene-1-sulfonamide	hCA II	40,000	Acetazolamide	12
4-{{3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropyl}amino}benzene-1-sulfonamide	hCA XII	1850	Acetazolamide	5.7

Data extracted from studies on various 4-aminobenzenesulfonamide derivatives and presented for comparative purposes.[\[1\]](#)

Table 2: 12-Lipoxygenase Inhibition Data for 4-Aminobenzenesulfonamide Derivatives

Compound/Derivative	12-LOX IC50 (μM)	Selectivity Notes
4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide	4.8	-
4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(benzothiazol-2-yl)benzenesulfonamide	0.27	18-fold improvement over thiazole derivative
4-((2-Hydroxy-3-methoxybenzyl)amino)-N-(benzoxazol-2-yl)benzenesulfonamide	0.38	Good potency
4-((4-Bromo-2-hydroxybenzyl)amino)-N-(thiazol-2-yl)benzenesulfonamide	2.2	2-fold improvement over unsubstituted phenyl

Data extracted from a study on 4-((benzyl)amino)benzenesulfonamide derivatives and presented for structural comparison.[2]

Table 3: Antimicrobial Activity of a Structurally Related Sulfonamide

Compound	Test Organism	MIC (μg/mL)
4-Acylaminobenzenethiosulfoacid S-esters	Staphylococcus aureus	>100
Escherichia coli	>100	
Candida albicans	12.5 - 100	

Data for a related class of sulfonamides is presented to indicate the potential for antimicrobial activity. Specific MIC values for **4-Amino-N-ethylbenzenesulfonamide** are not currently

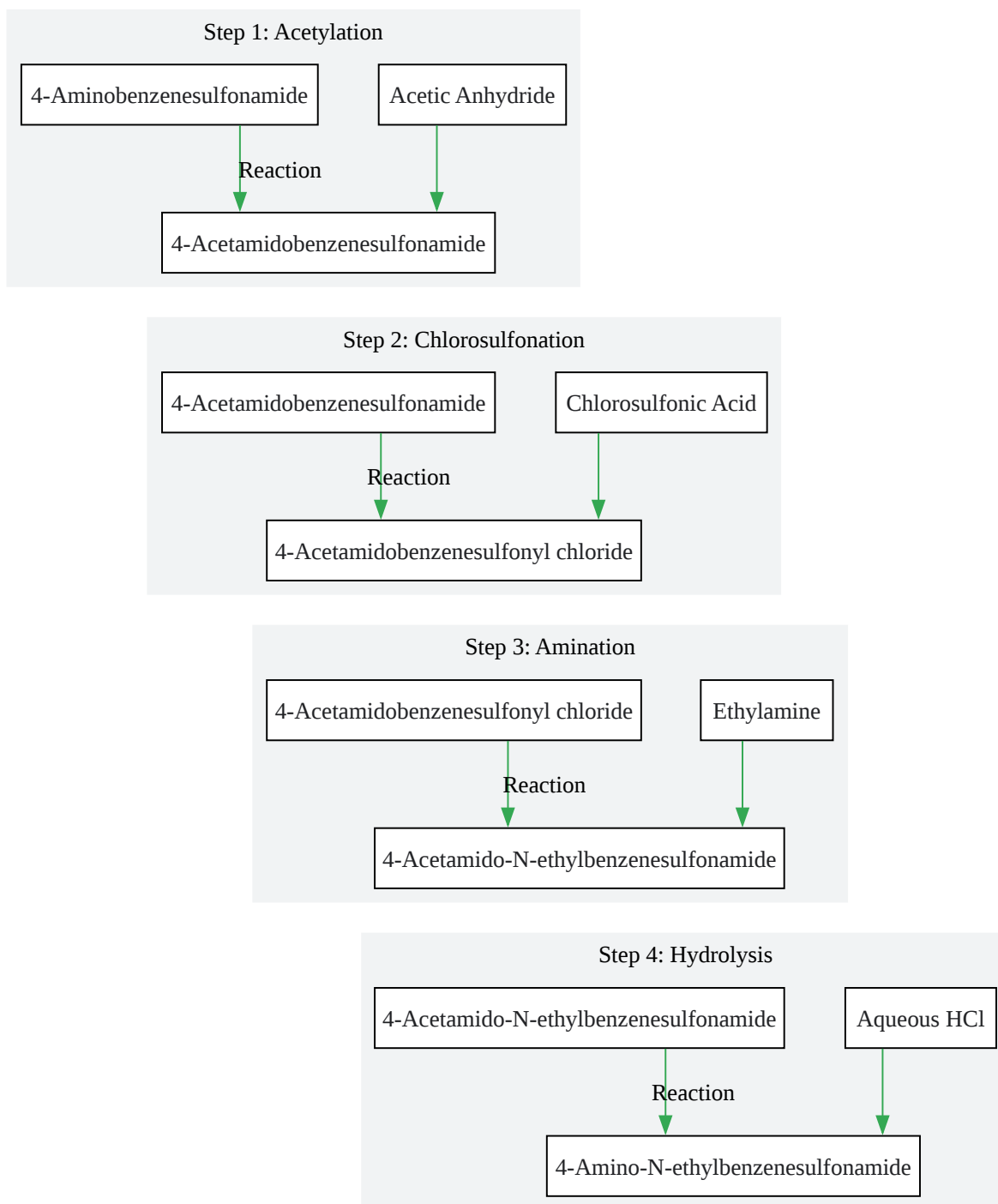
available.[\[3\]](#)

Experimental Protocols

Synthesis of 4-Amino-N-ethylbenzenesulfonamide

This protocol is a general method adapted from the synthesis of related N-alkylsulfonamides.

Workflow Diagram:



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Caption: Synthetic pathway for **4-Amino-N-ethylbenzenesulfonamide**.

Materials:

- 4-Aminobenzenesulfonamide
- Acetic anhydride
- Chlorosulfonic acid
- Thionyl chloride
- Ethylamine (aqueous solution)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate
- Dichloromethane (DCM)
- Ethyl acetate (EtOAc)
- Hexane
- Anhydrous sodium sulfate

Procedure:

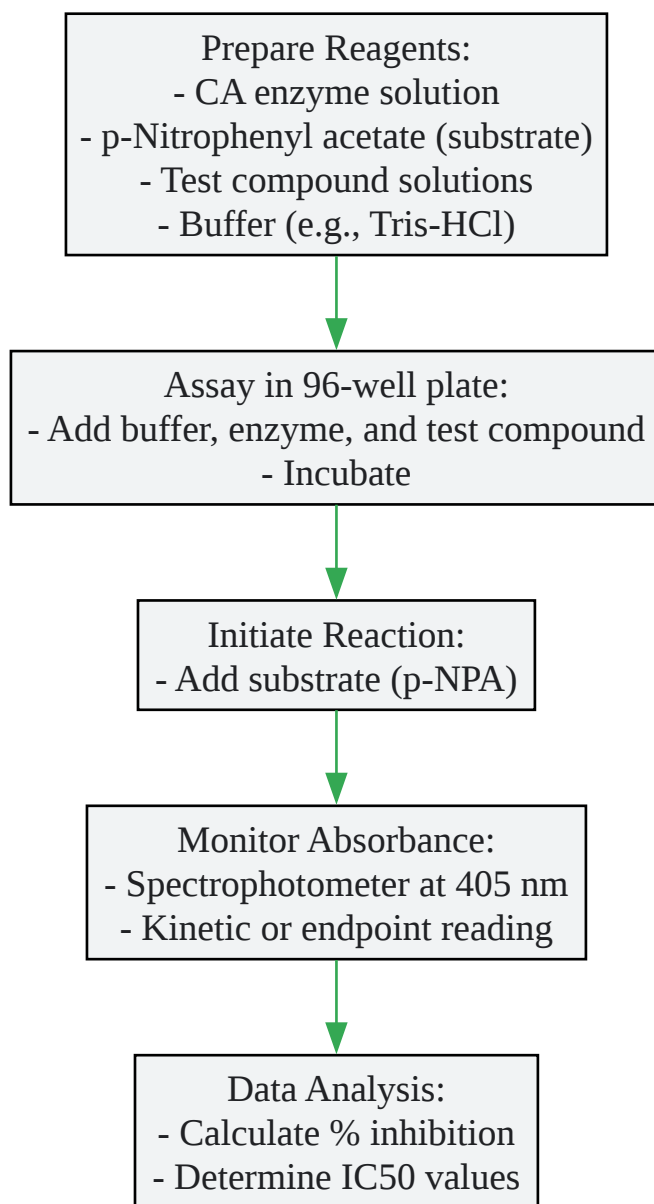
- Protection of the Amino Group:
 - Dissolve 4-aminobenzenesulfonamide in pyridine.
 - Add acetic anhydride dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 12 hours.
 - Pour the mixture into ice-water and collect the precipitate of 4-acetamidobenzenesulfonamide by filtration.
- Chlorosulfonation:

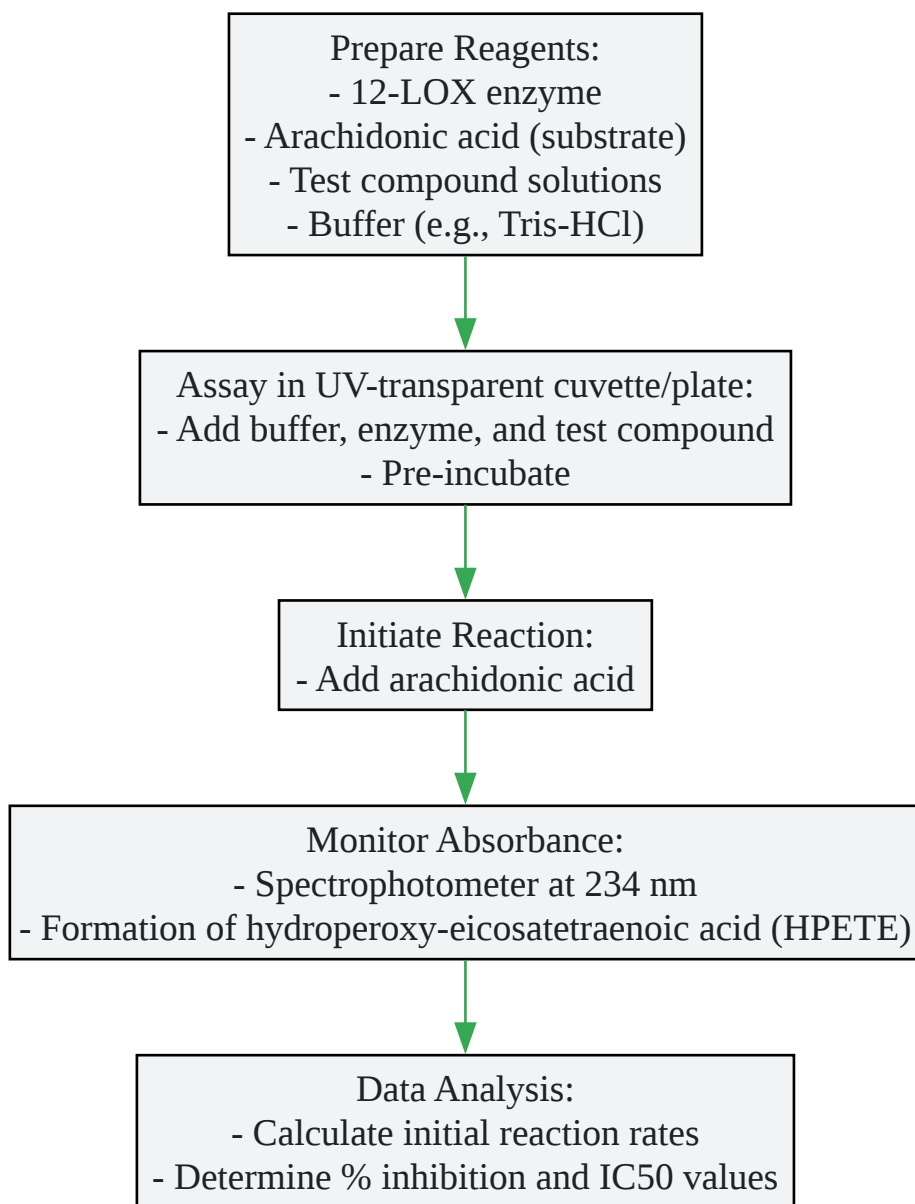
- Add 4-acetamidobenzenesulfonamide in small portions to an excess of chlorosulfonic acid at 0 °C.
- Stir the mixture at room temperature for 2 hours, then heat to 70 °C for 1 hour.
- Cool the reaction mixture and pour it carefully onto crushed ice.
- Collect the precipitated 4-acetamidobenzenesulfonyl chloride by filtration and wash with cold water.
- Sulfonamide Formation:
 - Dissolve the 4-acetamidobenzenesulfonyl chloride in a suitable solvent such as dichloromethane.
 - Add an excess of aqueous ethylamine solution dropwise at 0 °C.
 - Stir the mixture at room temperature for 4 hours.
 - Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
 - Evaporate the solvent to obtain 4-acetamido-N-ethylbenzenesulfonamide.
- Deprotection of the Amino Group:
 - Reflux the 4-acetamido-N-ethylbenzenesulfonamide in aqueous hydrochloric acid for 2 hours.
 - Cool the solution and neutralize with a saturated solution of sodium bicarbonate.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
 - Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

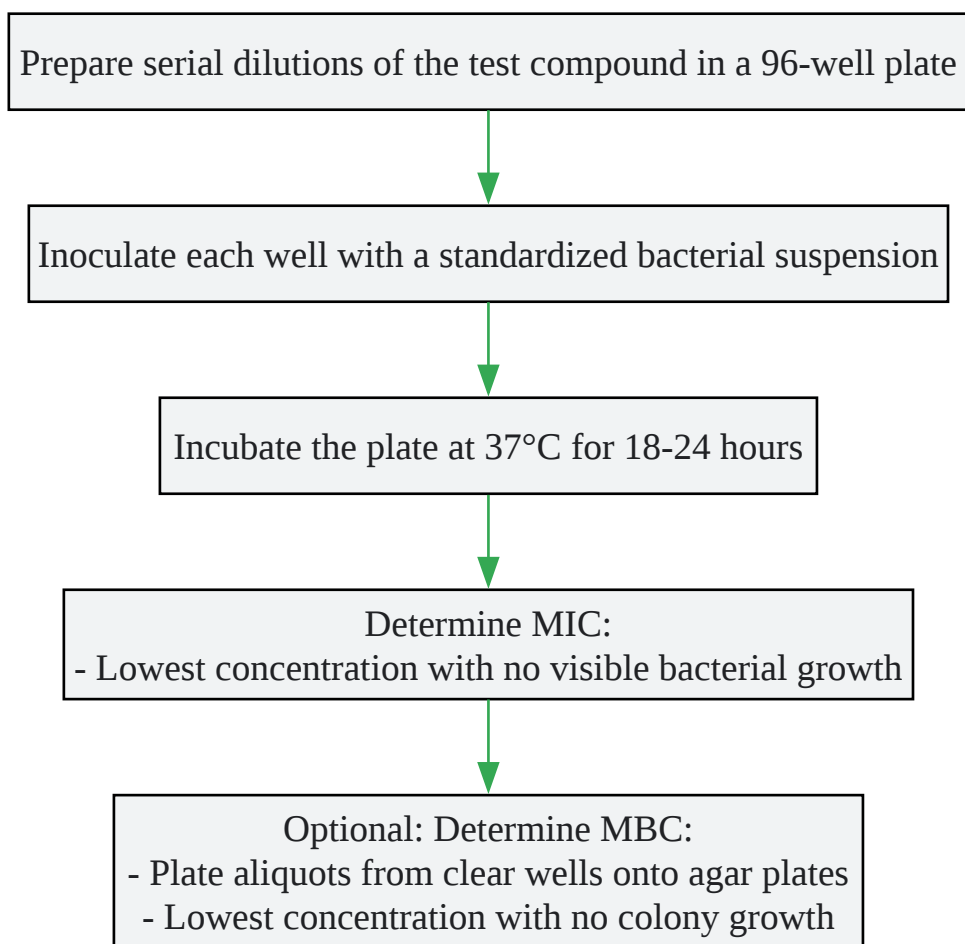
In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the esterase activity of carbonic anhydrase.

Workflow Diagram:







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